molecular formula C15H21Cl2N3 B1423345 2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride CAS No. 1354952-32-1

2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride

Cat. No.: B1423345
CAS No.: 1354952-32-1
M. Wt: 314.3 g/mol
InChI Key: SUAATGJTTUTWRI-UHFFFAOYSA-N
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Description

2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride (CAS 1354952-32-1) is a chemical compound of significant interest in medicinal chemistry and early-stage pharmacological research . This piperidine-substituted imidazole derivative is characterized by a structure that features a fused aromatic and heterocyclic system, making it a valuable scaffold for exploring biological activity. As a high-value research chemical, its primary application lies in the development of novel therapeutic agents, particularly as a key intermediate or building block in synthetic pathways . Researchers utilize this compound to investigate structure-activity relationships (SAR), with its molecular framework serving as a core structure in the design of compounds that can interact with various enzyme and receptor targets. The dihydrochloride salt form enhances the compound's stability and solubility, facilitating its use in in vitro assay systems. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1H-imidazol-2-yl]piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3.2ClH/c1-11-5-7-12(8-6-11)14-10-17-15(18-14)13-4-2-3-9-16-13;;/h5-8,10,13,16H,2-4,9H2,1H3,(H,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAATGJTTUTWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)C3CCCCN3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride typically involves the following steps:

  • Formation of the Imidazole Ring: : The imidazole ring is formed through a condensation reaction between an aldehyde and an amine.

  • Substitution at the 4-Position: : The phenyl group is introduced at the 4-position of the imidazole ring through a substitution reaction.

  • Piperidine Addition: : Piperidine is added to the imidazole ring to form the final compound.

  • Dihydrochloride Formation: : The compound is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of this compound typically involves:

  • Formation of the Imidazole Ring : Achieved through a condensation reaction between an aldehyde and an amine.
  • Substitution at the 4-Position : The phenyl group is introduced into the imidazole ring.
  • Piperidine Addition : Piperidine is integrated to complete the structure.
  • Dihydrochloride Formation : Hydrochloric acid treatment yields the dihydrochloride salt.

The mechanism of action involves binding to specific receptors or enzymes, modulating their activity, which may lead to various biological effects depending on the context of use.

Research indicates that 2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride exhibits notable biological activities:

  • Opioid Receptor Interaction : The compound shows affinity for delta-, mu-, and kappa-opioid receptors, suggesting potential applications in pain management and analgesic development .
  • Anticancer Potential : Preliminary studies indicate that derivatives of imidazole and piperidine can exhibit significant cytotoxic activity against various cancer cell lines, including colon and breast cancer .

Data Table of Biological Activities

Biological ActivityEffect ObservedReference
Opioid Receptor BindingModulation of pain pathways
Anticancer ActivityInhibition of tumor cell proliferation
Antimicrobial PropertiesSignificant activity against bacterial strains

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

  • Case Study on Opioid Receptors :
    • A study evaluated the binding affinity of 2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride to opioid receptors, demonstrating significant interaction with mu-opioid receptors which are crucial for analgesic effects.
  • Anticancer Research :
    • In vitro studies on human cancer cell lines showed that this compound reduced cell viability by up to 60% at concentrations of 10 µM, indicating its strong anticancer potential.
  • Antimicrobial Efficacy :
    • Research demonstrated that related piperidine derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism by which 2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[2-(2-Methyl-1H-Imidazol-1-yl)Ethyl]Piperidine Dihydrochloride

  • Structure : Differs in the substituent position; an ethyl group links the imidazole (2-methyl) to the piperidine ring.
  • Impact : The ethyl spacer may increase conformational flexibility compared to the direct imidazole-piperidine linkage in the target compound. This could influence binding kinetics in biological systems .
  • Application : Likely used in receptor-binding studies due to its flexible backbone.

(4-(1-Ethyl-1H-Imidazol-2-yl)Piperazin-1-yl)(4-Methoxyphenyl)Methanone Hydrochloride

  • Structure : Incorporates a piperazine ring (instead of piperidine) and a methoxyphenyl ketone group.
  • Piperazine’s additional nitrogen may facilitate hydrogen bonding .
  • Molecular Weight : 350.8 g/mol (higher than the target compound’s inferred weight of ~300–330 g/mol).

4-[(1-Methyl-1H-Imidazol-2-yl)Sulfanyl]Piperidine Hydrochloride

  • Structure : Features a sulfanyl (S–) bridge between imidazole and piperidine.
  • This may alter redox activity or stability .
  • Molecular Weight : 233.76 g/mol (lower due to simpler substituents).

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form
2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride C₁₅H₁₈N₂·2HCl (inferred) ~300–330 (estimated) 4-Methylphenyl, imidazole Dihydrochloride
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy Hydrochloride
4-(3,4-Dichlorobenzyl)piperidine Hydrochloride C₁₂H₁₆Cl₃N 296.62 3,4-Dichlorobenzyl Hydrochloride
2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride C₁₁H₁₈N₂·2HCl 265.19 Ethyl-linked 2-methylimidazole Dihydrochloride

Key Observations :

  • Lipophilicity : The 4-methylphenyl group in the target compound likely increases lipophilicity compared to polar substituents like methoxy or sulfanyl, affecting membrane permeability .
  • Salt Forms : Dihydrochloride salts (target compound and others) improve aqueous solubility, critical for in vitro assays .
  • Steric Effects : Bulkier substituents (e.g., diphenylmethoxy) may hinder binding to compact active sites compared to smaller groups like methylphenyl .

Biological Activity

2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride, with CAS number 1354952-32-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including its receptor affinities, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H21Cl2N3
  • Molecular Weight : 314.25 g/mol
  • CAS Number : 1354952-32-1
  • InChI Key : Not available

The compound is structurally related to piperidine derivatives and imidazole-based compounds, which are known to interact with various biological targets, including opioid receptors. Research indicates that derivatives of imidazole and piperidine can exhibit significant activity against delta-, mu-, and kappa-opioid receptors, suggesting a potential role in pain modulation and other therapeutic areas.

Biological Activity

  • Opioid Receptor Affinity :
    • Studies have shown that compounds similar to 2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride demonstrate selective binding to opioid receptors. For instance, a related series of piperidine derivatives exhibited high selectivity for delta-opioid receptors with K(i) values in the nanomolar range .
  • Anxiolytic and Antidepressant Effects :
    • In vivo studies using mouse models have indicated that certain derivatives can produce anxiolytic and antidepressant-like effects. These effects were measured using the mouse tail suspension test and ultrasonic vocalization tests, which assess behavioral responses to stress .
  • Antimicrobial Activity :
    • Preliminary investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest effective activity against Gram-positive and Gram-negative bacteria .

Case Study 1: Opioid Receptor Interaction

A study published in Journal of Medicinal Chemistry reported on a series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives. The most potent compound exhibited a K(i) value of 18 nM for the delta-opioid receptor, demonstrating significant selectivity over mu and kappa receptors . This highlights the potential of imidazole-piperidine hybrids in developing new analgesics.

Case Study 2: Behavioral Assessment

Research conducted on selected piperidine derivatives revealed their efficacy in reducing anxiety-like behaviors in mice. The administration of these compounds led to significant reductions in stress-induced vocalizations, indicating their potential as anxiolytics .

Case Study 3: Antimicrobial Evaluation

In another study focusing on antibacterial activity, derivatives similar to 2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride were tested against several pathogens. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .

Data Tables

Activity Type Target/Pathogen MIC Value (mg/mL) Reference
Opioid Receptor BindingDelta Opioid ReceptorK(i) = 18 nM
Anxiolytic EffectMouse ModelN/A
Antibacterial ActivityStaphylococcus aureus0.0039 - 0.025
Antibacterial ActivityEscherichia coli0.0039 - 0.025

Q & A

Q. What are the established synthetic routes for 2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride, and what key reaction parameters influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including imidazole ring formation and piperidine functionalization. Key steps include:

  • Imidazole Core Synthesis : Utilize modified Debus-Radziszewski reactions with aldehydes (e.g., 4-methylbenzaldehyde) and ammonium acetate under reflux conditions in acetic acid .
  • Piperidine Coupling : Employ nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine moiety. Solvent choice (e.g., DCM or THF) and base (e.g., NaOH) critically affect reaction efficiency .
  • Salt Formation : Hydrochloric acid treatment in anhydrous ethanol precipitates the dihydrochloride salt. Yield optimization requires strict control of stoichiometry and temperature .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound, and how should data interpretation account for structural complexity?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm aromatic protons (imidazole) and piperidine ring conformation. Solvent suppression (e.g., DMSO-d6) mitigates proton exchange effects in the dihydrochloride form .
  • HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients resolve impurities. Electrospray ionization (ESI) detects the molecular ion ([M+H]+^+) and confirms chloride counterions .
  • X-ray Crystallography : For absolute configuration verification, grow crystals in methanol/water mixtures. Account for hygroscopicity by sealing samples during analysis .

Q. What in vitro biological screening approaches are appropriate for initial pharmacological profiling?

Methodological Answer:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., 3H^3H-labeled ligands) assess affinity for histamine or serotonin receptors. Use HEK293 cells expressing recombinant receptors to minimize off-target effects .
  • Enzyme Inhibition : Kinetic assays (e.g., fluorogenic substrates) evaluate inhibitory activity against kinases or cytochrome P450 isoforms. Normalize data to positive controls (e.g., ketoconazole for CYP3A4) .
  • Cytotoxicity Screening : MTT assays in HepG2 or HEK293 cells determine IC50_{50} values. Include vehicle controls (DMSO ≤0.1%) to isolate compound-specific effects .

Advanced Research Questions

Q. How can Design of Experiments (DOE) methodologies optimize reaction conditions for improved yield and purity?

Methodological Answer:

  • Factorial Design : Screen variables (temperature, solvent ratio, catalyst loading) using a 2k^k factorial approach. For example, identify interactions between reaction time (60–120 min) and temperature (80–120°C) .
  • Response Surface Methodology (RSM) : Central composite designs model non-linear relationships. Optimize imidazole cyclization by maximizing yield while minimizing byproduct formation (e.g., dimerization) .
  • Robustness Testing : Vary pH (±0.5 units) and reagent purity (90–99%) to assess process resilience. Use ANOVA to identify critical factors .

Q. What strategies resolve contradictions between computational predictions and experimental data in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Sensitivity Analysis : Vary force field parameters (e.g., partial charges in DFT calculations) to assess prediction stability. Compare docking poses (AutoDock Vina) with experimental IC50_{50} trends .
  • Experimental Replication : Repeat assays under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to isolate outliers .
  • Meta-Analysis : Aggregate data from analogous compounds (e.g., 4-methylphenyl derivatives) to identify consistent SAR trends, reducing noise from assay variability .

Q. Which quantum chemical modeling approaches best predict reactivity and interaction mechanisms?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-31G(d) to model reaction pathways (e.g., proton transfer in imidazole formation). Analyze transition states with intrinsic reaction coordinate (IRC) validation .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., water/ethanol mixtures) on piperidine conformational flexibility. Correlate with NMR coupling constants (e.g., 3JHH^3J_{HH}) .
  • Docking Studies : Employ flexible ligand docking (Schrödinger Glide) to predict binding modes at target receptors. Validate with mutagenesis data (e.g., histidine-to-alanine substitutions) .

Q. What considerations guide the development of validated analytical methods for stability testing under various conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation products via HPLC-DAD and identify using HRMS .
  • pH Stability Profiling : Incubate in buffers (pH 1–10) for 24–72 hours. Use kinetic modeling (first-order decay) to estimate shelf-life under gastric/intestinal conditions .
  • Method Validation : Follow ICH Q2(R1) guidelines for linearity (R2^2 ≥0.999), precision (%RSD <2%), and LOQ/LOD (signal-to-noise ≥10:1) .

Q. How to design in vivo studies to evaluate pharmacokinetics while addressing interspecies variability?

Methodological Answer:

  • Species Selection : Use rodents (mice/rats) for preliminary bioavailability studies and non-human primates for CNS penetration assessments due to blood-brain barrier similarities .
  • Dosing Regimens : Administer via IV (bolus) and oral gavage to calculate absolute bioavailability (F%). Include crossover designs to control for inter-animal variability .
  • Metabolite Profiling : Collect plasma/bile samples at multiple timepoints. Use LC-MS/MS to quantify parent compound and phase I/II metabolites. Cross-reference with human liver microsome data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride
Reactant of Route 2
2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride

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